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Compound of Interest

4H-1,3-Benzodioxin-6-
Compound Name:
carboxaldehyde

Cat. No.: B032326

This technical guide provides a comprehensive overview of the key spectroscopic data for the
analytical characterization of 4H-1,3-Benzodioxin-6-carboxaldehyde. Designed for
researchers, scientists, and professionals in drug development, this document delves into the
theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The focus
is on providing not just data, but a foundational understanding of the experimental
methodologies and the rationale behind the spectral interpretations.

Introduction to 4H-1,3-Benzodioxin-6-
carboxaldehyde

4H-1,3-Benzodioxin-6-carboxaldehyde, with the molecular formula CoHsOs and a molecular
weight of 164.16 g/mol , is a member of the benzodioxin family.[1] Compounds within this class
are of significant interest in medicinal chemistry and materials science due to their diverse
biological activities and applications as synthetic intermediates. Accurate structural elucidation
and purity assessment are paramount for any application, necessitating a thorough
spectroscopic analysis. This guide will provide predicted spectroscopic data and the
methodologies to acquire and interpret it.

Molecular Structure and Logic of Analysis
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The structure of 4H-1,3-Benzodioxin-6-carboxaldehyde dictates its spectroscopic features.
The molecule consists of a benzene ring fused to a 1,3-dioxin ring and possesses a
carboxaldehyde substituent. This unique combination of an aromatic system, an acetal-like
moiety, and an aldehyde functional group gives rise to a distinct set of signals in various
spectroscopic techniques. Our analytical approach is therefore to systematically probe these
functional groups.

Caption: Molecular Structure of 4H-1,3-Benzodioxin-6-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 4H-1,3-Benzodioxin-6-carboxaldehyde, both *H and 3C NMR will
provide critical information about the electronic environment of the hydrogen and carbon
atoms, respectively.

'H NMR Spectroscopy: Predicted Data
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Predicted
Chemical Shift  Multiplicity Integration Assignment Rationale

(6, ppm)

The aldehyde
proton is highly
deshielded due
to the

) electronegativity

~9.8-10.0 Singlet (s) 1H Aldehyde (-CHO)

of the oxygen
and the
anisotropic effect

of the carbonyl

group.

Protons on the
aromatic ring will
appear in the
characteristic

~7.5-7.8 Multiplet (m) 3H Aromatic (Ar-H) downfield region.
The substitution
pattern will lead
to complex

splitting.

The methylene
protons of the
dioxin ring are in
~5.0-5.5 Singlet (s) 2H O-CH2-0 an acetal-like
environment,
leading to a
downfield shift.

~4.5-5.0 Singlet (s) 2H Ar-CHz2-O The benzylic
methylene
protons are
deshielded by

the adjacent
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oxygen and the

aromatic ring.

13 L]
Predicted Chemical Shift . .
Assignment Rationale

(3, ppm)
The carbonyl carbon of an
aldehyde is significantly

~190-195 Aldehyde (C=0) _
deshielded and appears far
downfield.[2]
Aromatic carbons resonate in

_ this region. Carbons attached
~120-150 Aromatic (Ar-C)

to oxygen will be further

downfield.

The carbon of the acetal-like
~90-100 0O-CH2-0 group is shifted downfield due

to the two attached oxygens.

The benzylic carbon is
~60-70 Ar-CHz2-O deshielded by the adjacent

oxygen atom.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for
accurate data interpretation.

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 4H-1,3-Benzodioxin-6-carboxaldehyde.

o Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a
clean, dry NMR tube.[3] The choice of solvent is critical to avoid signal overlap with the
analyte.
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o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis is required.

e Instrument Setup:

o Place the NMR tube in the spectrometer's autosampler or manually insert it into the
magnet.

o Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is
essential for achieving high resolution.

o Data Acquisition:

o Acquire a *H NMR spectrum using a standard pulse sequence. Typical parameters include
a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o For the 13C NMR spectrum, a proton-decoupled sequence is typically used to simplify the
spectrum to singlets for each unique carbon. A sufficient number of scans should be
acquired to achieve an adequate signal-to-noise ratio.

» Data Processing:

[e]

Apply Fourier transformation to the raw data (Free Induction Decay - FID).

o

Phase the resulting spectrum to obtain a pure absorption lineshape.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
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Wavenumber (cm~?) Functional Group Vibrational Mode

~2820 and ~2720 Aldehyde C-H C-H Stretch (Fermi doublet)
~1700-1680 Aldehyde C=0 C=0 Stretch

~1600-1450 Aromatic Ring C=C Stretch

C-O Stretch (Asymmetric &

~1250-1000 C-O-C (Dioxin) )
Symmetric)

~3100-3000 Aromatic C-H C-H Stretch

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid samples.
e Sample Preparation:

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a
solvent such as isopropanol.

o Record a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum.
o Data Acquisition:

o Place a small amount of the solid 4H-1,3-Benzodioxin-6-carboxaldehyde onto the ATR

crystal.

o Apply pressure using the built-in press to ensure good contact between the sample and

the crystal.

o Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

o Data Processing:
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o The software will automatically subtract the background spectrum.
o ldentify and label the major absorption peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a
compound and gaining structural information through the analysis of its fragmentation patterns.

Predicted Mass SpectrumData

m/z Proposed Fragment Rationale

Molecular ion peak,
164 [M]* corresponding to the intact

molecule.

Loss of a hydrogen atom,
163 [M-H]* commonly from the aldehyde.

[4]

Loss of the formyl radical, a
135 [M-CHOJ* common fragmentation for
aldehydes.[4]

136 [M-COJ* Loss of a neutral carbon
monoxide molecule.[4]

77 [CoHs* Phenyl cation, indicative of a
6115
substituted benzene ring.[4]

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron lonization (EI) is a hard ionization technique that provides detailed fragmentation

patterns.
e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solids or through a gas chromatograph (GC-MS).
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¢ |onization:

o The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization
and fragmentation.

e Mass Analysis:

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection and Data Processing:
o An ion detector records the abundance of each ion.

o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mass Spectrometry Fragmentation Pathway

M+ (m/z 164)

Loss of H Loss of CHO Loss of CO

(i e e

Click to download full resolution via product page

Caption: Predicted Fragmentation Pathway in EI-MS.

Conclusion
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The comprehensive spectroscopic analysis of 4H-1,3-Benzodioxin-6-carboxaldehyde,
utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity
assessment. This guide has outlined the predicted spectral data based on the molecule's
structure and provided standardized protocols for data acquisition. By understanding the
principles behind these techniques and the interpretation of the resulting spectra, researchers
can confidently characterize this and other related compounds, ensuring the integrity and
reliability of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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